Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Thorium is a naturally occurring, radioactive substance. In the environment, thorium exists in combination with other minerals, such as silica. Small amounts of thorium are present in all rocks, soil, water, plants, and animals. Soil contains an average of about 6 parts of thorium per million parts of soil (6 ppm). More than 99% of natural thorium exists in the form of thorium-232. It breaks down into two parts-a small part called "alpha" radiation and a large part called the decay product. The decay product is also not stable and continues to break down through a series of decay products until a stable product is formed. During these decay processes, radioactive substances are produced. These include radium and radon. These substances give off radiation, including alpha and beta particles, and gamma radiation. Some rocks in underground mines contain thorium in a more concentrated form. After these rocks are mined, thorium is usually concentrated and changed into thorium dioxide or other chemical forms. After most of the thorium is removed, the rocks are called "depleted" ore or tailings. Thorium is used to make ceramics, gas lantern mantles, and metals used in the aerospace industry and in nuclear reactions. Thorium can also be used as a fuel for generating nuclear energy. Thorium, also known as 90TH or torio, belongs to the class of inorganic compounds known as homogeneous actinide compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Thorium has been primarily detected in urine. Outside of the human body, thorium can be found in a number of food items such as coconut, almond, butternut, and pistachio. This makes thorium a potential biomarker for the consumption of these food products. Thorium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound. Thorium is an actinoid atom and a f-block element atom.